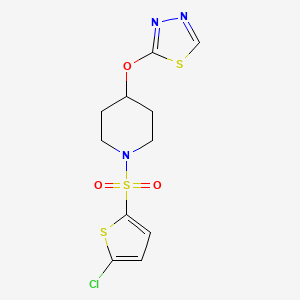

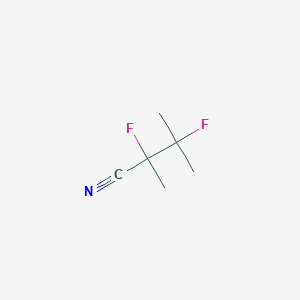

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a derivative of the thiadiazole family, which is known for its diverse biological activities and potential applications in various fields such as pesticide development and pharmaceuticals. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen in the ring structure, which can be modified to produce compounds with specific properties and activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the Ugi reaction, which is a convenient one-step procedure that allows for the introduction of various substituents at the 5-position of the thiadiazole ring. This method has been used to synthesize 5-methyl-1,2,3-thiadiazoles with fungicidal and antiviral activities . Similarly, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl containing 4-methyl-1,2,3-thiadiazole derivatives have been synthesized via the Ugi reaction, demonstrating biological activities such as fungicide and larvicidal effects .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectroscopy. X-ray crystallography provides detailed information on the crystal and molecular structure, including bond lengths, bond angles, and torsion angles. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been determined, revealing an orthorhombic space group and specific unit cell parameters .

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including Stille coupling and reductive cyclizations, to produce π-extended systems with different photophysical properties and redox characteristics . The introduction of electron-donating or withdrawing substituents can significantly affect the intramolecular charge-transfer absorption maxima and the elevation of the HOMO levels .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiadiazole ring. The presence of fluorine atoms, for instance, can enhance the lipophilicity and potential bioactivity of the compounds . Theoretical calculations, including density functional theory (DFT), can predict the vibrational spectra, molecular electrostatic potential, and other properties of these compounds . Additionally, the tautomeric equilibrium between thiol and thione forms can be studied to understand the reactivity and stability of the compounds .

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties

- A study by Gomha et al. (2017) revealed that certain thiadiazole derivatives demonstrated potent anticancer activities. The derivatives were synthesized and evaluated in vitro against Hepatocellular carcinoma cell lines, showcasing significant results (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

2. Fungicidal and Antiviral Activities

- Zheng et al. (2010) developed 5-methyl-1,2,3-thiadiazoles via a Ugi reaction, which exhibited promising fungicidal and antivirus activities. The synthesized compounds demonstrated a broad-spectrum of activities against fungi and viruses, indicating potential for pesticide development (Zheng, Mi, Fan, Zuo, Zhang, Wang, & Yang, 2010).

3. Anti-inflammatory Agents

- In 1993, Mullican et al. designed thiadiazole derivatives as dual inhibitors of lipoxygenase and cyclooxygenase, showing effectiveness in rat models of inflammation without causing gastric ulceration. This suggests their potential use as anti-inflammatory agents (Mullican, Wilson, Conner, Kostlan, Schrier, & Dyer, 1993).

4. Solar Cell Applications

- Rahman et al. (2018) utilized organo-sulfur compounds related to thiadiazoles in dye-sensitized and quantum-dot sensitized solar cells. This research highlights the potential of thiadiazoles in renewable energy applications, particularly in sensitization-based solar cells (Rahman, Wang, Nath, & Lee, 2018).

5. Corrosion Inhibition

- Thiadiazole derivatives have been studied for their corrosion inhibition properties. Bentiss et al. (2007) found that certain 1,3,4-thiadiazoles effectively inhibited corrosion of mild steel in acidic solutions, making them valuable in material science and engineering (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).

6. Bronze Corrosion Inhibitors

- Varvara et al. (2008) evaluated the effectiveness of thiadiazole derivatives in inhibiting bronze corrosion, highlighting their potential in preserving metal artifacts and in industrial applications (Varvara, Muresan, Rahmouni, & Takenouti, 2008).

Wirkmechanismus

Result of Action

The molecular and cellular effects of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole remain speculative. It could alter gene expression, protein function, or cellular processes. Experimental studies are necessary to validate these hypotheses.

References:

- Gond, R., van Ekeren, W., Mogensen, R., Naylor, A. J., & Younesi, R. (2021). Non-flammable liquid electrolytes for safe batteries. Materials Horizons, 8, 2913-2928

- Methanol/5 mM ammonium acetate (50% v/v) containing 0.1 μM hexakis (2,2-difluoroethoxy) phosphazene was delivered as the sheath liquid at 10 μL/min. ESI-TOFMS was performed in the negative ion mode, and the capillary voltage was set to 3.5 kV

- Review on late-stage difluoromethylation: concepts, developments, and perspectives

Eigenschaften

IUPAC Name |

5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2OS/c1-3-8-5(11-9-3)10-2-4(6)7/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWMOVEOUUYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)

![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)

![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)